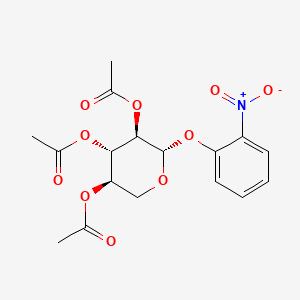

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQRDKQQIICFV-TWMKSMIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Keystone of Xylan Degradation: A Technical Guide to Understanding β-Xylosidase Substrates

For researchers, scientists, and drug development professionals navigating the complexities of biomass degradation, biofuel production, and novel therapeutic development, a deep understanding of β-xylosidase and its substrates is paramount. This guide provides an in-depth exploration of β-xylosidase substrates, moving beyond a mere catalog of compounds to elucidate the mechanistic principles and practical considerations that underpin their selection and use in experimental and industrial settings.

The Critical Role of β-Xylosidase in Hemicellulose Valorization

β-Xylosidase (EC 3.2.1.37) is an exo-acting glycoside hydrolase that catalyzes the hydrolysis of short xylo-oligosaccharides into xylose by cleaving β-1,4-glycosidic bonds from the non-reducing end.[1] This function is the final and often rate-limiting step in the complete enzymatic degradation of xylan, the second most abundant polysaccharide in nature and a major component of hemicellulose.[2]

In the broader context of biomass conversion, endo-xylanases first depolymerize the long xylan backbone into smaller xylo-oligosaccharides. β-xylosidase then acts on these oligosaccharides, primarily xylobiose and xylotriose, to produce xylose.[3][4] This final step is crucial as the accumulation of xylo-oligosaccharides can inhibit the activity of endo-xylanases, thus hindering the overall efficiency of hemicellulose saccharification.[3][4][5][6] The liberated xylose can then be fermented into biofuels, such as bioethanol, or converted into other value-added chemicals like xylitol.[7][8][9]

Beyond biofuels, β-xylosidases have significant applications in various industries:

-

Food and Beverage: They are used to clarify fruit juices, improve the texture of baked goods, and enhance the aromatic profiles of wines by releasing flavor compounds from glycoside precursors.[3][7]

-

Animal Feed: The enzymatic treatment of animal feed with β-xylosidase improves its digestibility and nutritional value.[3][8]

-

Pulp and Paper: These enzymes are employed in the bio-bleaching of paper pulp, offering an environmentally friendly alternative to harsh chemical treatments.[3]

-

Pharmaceuticals: β-Xylosidases are being explored as therapeutic targets for antimicrobial drug development, as their inhibition can disrupt microbial cell wall integrity.[7] They also play a role in the synthesis of bioactive glycosides.[7][9]

A Dichotomy of Substrates: Natural vs. Artificial

The selection of a substrate for studying β-xylosidase is a critical experimental decision driven by the specific research question. Substrates can be broadly categorized into natural and artificial (synthetic) compounds, each with distinct advantages and limitations.

Natural Substrates: Mimicking Biological Reality

The primary natural substrates for β-xylosidase are xylo-oligosaccharides (XOS) , with a degree of polymerization typically ranging from two to six xylose units. The most common of these are:

-

Xylobiose (X2): A disaccharide composed of two β-1,4-linked xylose units.

-

Xylotriose (X3): A trisaccharide of three β-1,4-linked xylose units.

Studying the kinetics of β-xylosidase with its natural substrates provides the most biologically relevant data. However, a key challenge in using these substrates is the detection of the reaction products, as both the substrate and the product are non-chromogenic sugars.[10] This necessitates the use of coupled enzyme assays or analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the released xylose.[11]

Interestingly, the enzyme's activity can be influenced by the length of the xylo-oligosaccharide chain. For some β-xylosidases, xylotriose is a better substrate than xylobiose, exhibiting a lower Km value, which indicates a higher affinity of the enzyme for the longer oligosaccharide.[10] Conversely, substrate inhibition has been observed with xylotriose at high concentrations.[10]

Artificial Substrates: Enabling High-Throughput Screening and Routine Assays

To overcome the detection challenges associated with natural substrates, a variety of artificial substrates have been developed. These synthetic molecules consist of a xylose moiety linked to a chromogenic or fluorogenic leaving group. The enzymatic cleavage of the glycosidic bond releases the reporter molecule, which can be easily quantified spectrophotometrically or fluorometrically.

| Substrate Type | Leaving Group | Detection Method | Common Examples |

| Chromogenic | Nitrophenol | Spectrophotometry (absorbance at ~405-410 nm) | p-nitrophenyl-β-D-xylopyranoside (pNPX), o-nitrophenyl-β-D-xylopyranoside (oNPX) |

| Fluorogenic | Methylumbelliferone | Fluorometry (excitation ~365 nm, emission ~445 nm) | 4-methylumbelliferyl-β-D-xylopyranoside (4-MUPX) |

Table 1: Commonly used artificial substrates for β-xylosidase activity assays.

The use of artificial substrates, particularly pNPX, is widespread for routine enzyme assays and high-throughput screening of enzyme libraries due to the simplicity and sensitivity of the detection method.[1][12][13] However, it is crucial to recognize that the kinetic parameters obtained with artificial substrates may not directly reflect the enzyme's activity on its natural substrates. The bulky, non-sugar aglycone can influence substrate binding and the catalytic rate. Therefore, while excellent for screening and comparative studies, a thorough characterization of a β-xylosidase should ideally include kinetic analysis with natural xylo-oligosaccharides.

The Enzymatic Mechanism: A Tale of Two Displacements

β-Xylosidases, like most glycoside hydrolases, operate via one of two general catalytic mechanisms, leading to either the retention or inversion of the anomeric configuration at the cleavage site.[3]

-

Retaining Mechanism: This is a two-step, double-displacement mechanism.[1] Two key acidic residues in the active site, typically glutamate or aspartate, act as a nucleophile and a general acid/base catalyst. In the first step, the nucleophile attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate, while the general acid protonates the glycosidic oxygen, leading to the departure of the aglycone. In the second step, a water molecule, activated by the general base (the deprotonated form of the same acidic residue), attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the xylose with the same anomeric configuration as the substrate.

-

Inverting Mechanism: This is a single-step, single-displacement mechanism. Two acidic residues are positioned further apart in the active site. One acts as a general base to activate a water molecule, which then directly attacks the anomeric carbon. Simultaneously, the other residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone. This direct attack by water results in the inversion of the anomeric configuration.

The classification of β-xylosidases into different Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database is based on their amino acid sequence similarities, which in turn reflects their structural folds and catalytic mechanisms.[1][3] For instance, β-xylosidases in GH family 43 are inverting enzymes, while those in families like GH3, GH39, and GH52 are retaining hydrolases.[2][14]

Experimental Protocols: A Practical Guide to β-Xylosidase Assays

The accurate determination of β-xylosidase activity is fundamental for its characterization and application. The choice of protocol depends on the substrate and the desired level of detail.

Standard Chromogenic Assay using p-Nitrophenyl-β-D-xylopyranoside (pNPX)

This is the most common and straightforward method for measuring β-xylosidase activity.

Principle: β-xylosidase cleaves the colorless substrate pNPX to release xylose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405-410 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of pNPX in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.5-6.0, depending on the enzyme's optimal pH).

-

Enzyme Dilution: Dilute the β-xylosidase enzyme preparation in the same buffer to a concentration that will yield a linear rate of product formation over the desired reaction time.

-

Stop Solution: Prepare a 1 M sodium carbonate (Na2CO3) solution.

-

-

Reaction Setup:

-

Pre-warm the substrate solution and enzyme dilution to the desired reaction temperature (e.g., 50-70°C, depending on the enzyme's optimum).

-

In a microcentrifuge tube or a microplate well, add a defined volume of the substrate solution (e.g., 900 µL).

-

Initiate the reaction by adding a small volume of the diluted enzyme (e.g., 100 µL). Mix gently.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Detection:

-

Stop the reaction by adding a volume of the stop solution (e.g., 1 mL of 1 M Na2CO3). This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance of the solution at 410 nm using a spectrophotometer.

-

-

Calculation of Activity:

-

Use a standard curve of known concentrations of p-nitrophenol to determine the amount of product released.

-

One unit (U) of β-xylosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

-

Coupled Enzyme Assay for Natural Substrates (Xylo-oligosaccharides)

This method allows for the kinetic analysis of β-xylosidase using its natural substrates.

Principle: This assay involves a two-step enzymatic cascade. In the first step, β-xylosidase hydrolyzes the xylo-oligosaccharide to produce D-xylose. In the second, coupled step, the released D-xylose is quantified through a series of reactions that lead to the formation of a detectable product. A common coupled system involves xylose dehydrogenase, which oxidizes xylose and reduces NAD+ to NADH, with the increase in NADH being monitored spectrophotometrically at 340 nm. An alternative is a system that ultimately produces hydrogen peroxide, which can be detected using a variety of chromogenic or fluorogenic peroxidase substrates.[10]

Step-by-Step Protocol (Endpoint Assay):

-

β-Xylosidase Reaction:

-

Incubate the β-xylosidase with the natural substrate (e.g., xylobiose or xylotriose) in a suitable buffer and at the optimal temperature for a defined period.

-

-

Termination of the First Reaction:

-

The reaction can be stopped by heat inactivation or by adding a chemical denaturant, ensuring it does not interfere with the subsequent coupled reaction.

-

-

Coupled Detection Reaction:

-

Add the components of the detection system to the reaction mixture. This will typically include the coupling enzyme(s) (e.g., xylose dehydrogenase), cofactors (e.g., NAD+), and any necessary reporter molecules.

-

Incubate for a sufficient time to allow the complete conversion of the released xylose.

-

-

Quantification:

-

Measure the absorbance or fluorescence of the final product.

-

Use a standard curve of D-xylose to determine the concentration of xylose produced in the initial β-xylosidase reaction.

-

Visualizing the Workflow and Enzymatic Action

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for a standard chromogenic assay and the enzymatic degradation of xylan.

Caption: Workflow for a standard chromogenic β-xylosidase assay using pNPX.

Sources

- 1. Enzyme Activity Measurement for Xylan 1,4-Beta-Xylosidase [creative-enzymes.com]

- 2. d-nb.info [d-nb.info]

- 3. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Xylosidase - Creative Enzymes [creative-enzymes.com]

- 8. Properties and applications of microbial beta-D-xylosidases featuring the catalytically efficient enzyme from Selenomonas ruminantium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a β-Xylosidase from Clostridium clariflavum and Its application in xylan hydrolysis :: BioResources [bioresources.cnr.ncsu.edu]

- 12. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of a family 43 β-xylosidase from the xylooligosaccharide utilizing putative probiotic Weissella sp. strain 92 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

beta-xylosidase assay protocol using 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside

Application Note & Protocol: A Chromogenic Assay for β-Xylosidase Activity

Abstract

This document provides a comprehensive, field-tested guide for determining the enzymatic activity of β-xylosidase (EC 3.2.1.37) using a robust chromogenic assay. We detail a step-by-step protocol centered on the synthetic substrate 4-Nitrophenyl-β-D-xylopyranoside (pNPX). The guide explains the core biochemical principles, reagent preparation, the kinetic assay procedure, and data analysis. Designed for researchers in enzymology, biofuels, and drug development, this protocol incorporates best practices to ensure data integrity, including the use of controls and a standard curve for precise quantification.

Introduction and Assay Principle

β-Xylosidases are critical glycoside hydrolase enzymes that catalyze the hydrolysis of short xylooligosaccharides into xylose by cleaving β-(1,4)-glycosidic bonds from the non-reducing end[1][2]. Their role is central to the complete enzymatic degradation of xylan, a major component of hemicellulose found in plant biomass[1][3]. Accurate measurement of β-xylosidase activity is therefore essential for applications ranging from biofuel production to understanding microbial ecology.

This protocol employs a widely adopted and reliable colorimetric method. The principle relies on the enzymatic cleavage of the synthetic substrate, 4-Nitrophenyl-β-D-xylopyranoside (pNPX)[4][5][6]. In its intact form, pNPX is a colorless, water-soluble compound[5]. β-Xylosidase hydrolyzes the glycosidic bond, releasing D-xylose and 4-nitrophenol (p-nitrophenol, pNP)[7].

While the reaction can be monitored at a pH optimal for the enzyme, the liberated p-nitrophenol remains largely colorless. To quantify the reaction, a "stop solution" with a high pH (e.g., sodium carbonate) is added. This alkaline environment deprotonates the hydroxyl group of p-nitrophenol, forming the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm[8][9][10]. The intensity of this color is directly proportional to the amount of p-nitrophenol released, and thus, to the β-xylosidase activity.

A Note on the Substrate: This protocol specifies the use of 4-Nitrophenyl-β-D-xylopyranoside (pNPX) . While the initial query mentioned an acetylated substrate, 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside, such a molecule is not a direct substrate for β-xylosidase. The acetyl groups on the xylose moiety would sterically hinder the enzyme's active site. Such compounds are more suited for assays measuring esterase or deacetylase activity, where β-xylosidase might be used as a secondary, reporting enzyme after the acetyl groups are removed[11]. For a direct and standard measurement of β-xylosidase, the non-acetylated pNPX is the correct substrate.

Materials and Reagents

Equipment

-

Spectrophotometer or 96-well microplate reader capable of reading absorbance at 405 nm.

-

Temperature-controlled water bath or incubator.

-

Calibrated micropipettes and tips.

-

Vortex mixer.

-

Analytical balance.

-

pH meter.

-

Standard laboratory glassware.

-

96-well flat-bottom microplates (if using a plate reader).

Reagents and Solutions

-

Substrate: 4-Nitrophenyl-β-D-xylopyranoside (pNPX), ≥98% purity (e.g., Sigma-Aldrich Cat. No. N2132).

-

Standard: 4-Nitrophenol (pNP), ≥99% purity.

-

Enzyme: Purified or crude β-xylosidase solution.

-

Assay Buffer: 50 mM Sodium Citrate buffer, pH 4.5. The optimal pH can vary (typically between 4.0 and 6.0) depending on the enzyme source and should be optimized empirically[8][9][12].

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Deionized water.

Preparation of Solutions

| Solution Name | Preparation Instructions | Storage Conditions |

| 50 mM Citrate Buffer (pH 4.5) | Dissolve 1.47 g of Sodium Citrate dihydrate in ~90 mL of deionized water. Adjust pH to 4.5 using 0.1 M Citric Acid or 0.1 M NaOH. Bring the final volume to 100 mL. | 4°C for up to 2 weeks. |

| 10 mM pNPX Stock Solution | Dissolve 27.1 mg of pNPX in 10 mL of Assay Buffer. Gentle warming may be required. Prepare fresh daily for best results. | Store protected from light. If needed, aliquot and freeze at -20°C for up to 6 months. |

| 1 M Na₂CO₃ Stop Solution | Dissolve 10.6 g of anhydrous sodium carbonate in ~80 mL of deionized water. Bring the final volume to 100 mL. | Room temperature. |

| 1 mM pNP Standard Stock | Dissolve 13.9 mg of p-nitrophenol in 100 mL of Assay Buffer. | 4°C, protected from light. |

Experimental Protocols

Protocol 1: p-Nitrophenol (pNP) Standard Curve

Causality: A standard curve is essential to establish a reliable linear relationship between absorbance and the concentration of the product (pNP). This allows for the accurate conversion of absorbance readings from the enzyme assay into the molar amount of product formed. This step validates the assay's quantitative accuracy under your specific experimental conditions (e.g., buffer, temperature, plate type).

Steps:

-

Prepare a series of dilutions from the 1 mM pNP Standard Stock solution using the Assay Buffer. A suggested dilution series for a 96-well plate format is provided below.

-

Add 50 µL of each pNP dilution to separate wells of a 96-well plate.

-

Add 50 µL of the enzyme sample (or Assay Buffer as a blank for the curve) to each well.

-

Add 100 µL of 1 M Na₂CO₃ Stop Solution to each well to develop the color.

-

Mix gently by pipetting or on a plate shaker.

-

Measure the absorbance at 405 nm (A₄₀₅).

-

Plot the A₄₀₅ (y-axis) against the known pNP concentration (µM) (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99). The slope (m) of this line is the molar extinction coefficient under your assay conditions.

Table of Standard Curve Dilutions:

| Well | Volume of 1 mM pNP Stock (µL) | Volume of Assay Buffer (µL) | Final pNP Conc. in Reaction (µM) |

| S1 | 0 | 500 | 0 |

| S2 | 25 | 475 | 50 |

| S3 | 50 | 450 | 100 |

| S4 | 100 | 400 | 200 |

| S5 | 150 | 350 | 300 |

| S6 | 200 | 300 | 400 |

Protocol 2: β-Xylosidase Activity Assay

Causality: This protocol measures the rate of pNPX hydrolysis by the enzyme. It is critical to ensure the reaction is measured within the linear range, where the rate of product formation is constant over time and proportional to the enzyme concentration. Pre-incubating reagents at the reaction temperature ensures the reaction starts at the desired condition immediately upon enzyme addition. The stop solution serves the dual purpose of halting the reaction by denaturing the enzyme and developing the measurable color of the p-nitrophenolate ion[7][8].

Workflow Diagram:

Caption: Workflow for the β-xylosidase chromogenic assay.

Steps:

-

Setup: Label microcentrifuge tubes or wells in a 96-well plate for your samples, a positive control, and negative controls (blanks).

-

Sample: Contains buffer, substrate, and enzyme.

-

Enzyme Blank (B_E): Contains buffer, enzyme, but no substrate (add buffer instead). This corrects for any intrinsic absorbance from the enzyme preparation.

-

Substrate Blank (B_S): Contains buffer, substrate, but no enzyme (add buffer instead). This corrects for any non-enzymatic hydrolysis of pNPX.

-

-

Reaction Mixture: To each tube/well, add the components as described in the table below. Add the enzyme solution last.

| Component | Sample (µL) | Enzyme Blank (µL) | Substrate Blank (µL) |

| 50 mM Citrate Buffer (pH 4.5) | 40 | 80 | 40 |

| 10 mM pNPX Solution | 40 | 0 | 40 |

| Enzyme Solution (diluted) | 20 | 20 | 0 |

| Deionized Water | 0 | 0 | 20 |

| Total Pre-incubation Volume | 100 | 100 | 100 |

-

Pre-incubation: Equilibrate the reaction mixtures (without the enzyme for the 'Sample' and 'Substrate Blank') at the desired temperature (e.g., 50°C) for 5 minutes.

-

Initiation: Start the reaction by adding 20 µL of the (pre-warmed) diluted enzyme solution to the 'Sample' and 'Enzyme Blank' wells. Add 20 µL of water or buffer to the 'Substrate Blank'. Mix gently.

-

Incubation: Incubate the reactions for a predetermined time (e.g., 10 minutes). This time should be within the linear range of the reaction, which may need to be determined in preliminary experiments.

-

Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to all wells. The solution should turn yellow in the presence of pNP.

-

Measurement: Read the absorbance at 405 nm (A₄₀₅) using a microplate reader.

Data Analysis and Calculations

-

Corrected Absorbance: Calculate the net absorbance for each sample by subtracting the absorbances of the blanks.

-

Corrected A₄₀₅ = A₄₀₅(Sample) - A₄₀₅(Enzyme Blank) - A₄₀₅(Substrate Blank)

-

-

Calculate pNP Concentration: Using the linear equation from your pNP standard curve (y = mx + c), calculate the concentration of pNP produced in the reaction well.

-

pNP (µmol) = (Corrected A₄₀₅ - c) / m

-

This gives the total µmol of pNP in the final assay volume (200 µL).

-

-

Calculate Enzyme Activity: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified assay conditions[7][9].

Activity (U/mL) = [pNP produced (µmol)] / [Incubation time (min) × Volume of enzyme (mL)]

Example Calculation:

-

Corrected A₄₀₅ = 0.850

-

Standard curve equation: y = 0.015x + 0.01 (where y is A₄₀₅ and x is nmol of pNP)

-

nmol pNP = (0.850 - 0.01) / 0.015 = 56 nmol = 0.056 µmol

-

Incubation time = 10 min

-

Volume of enzyme solution used = 20 µL = 0.02 mL

-

Activity = 0.056 µmol / (10 min × 0.02 mL) = 0.28 U/mL

-

-

Specific Activity: If the protein concentration of your enzyme solution is known, you can calculate the specific activity.

-

Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

-

References

-

Lo, C., et al. (2003). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology. Available at: [Link]

-

Luo, H., et al. (2023). Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan. MDPI. Available at: [Link]

-

Li, N., et al. (2023). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Yang, J., et al. (2022). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. National Institutes of Health. Available at: [Link]

-

Mhetras, N., et al. (2016). Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574. AMB Express. Available at: [Link]

- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.

-

Mhetras, N., et al. (2016). Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast. National Institutes of Health. Available at: [Link]

-

James, A., & Perry, J. D. (2018). The Synthesis of Novel Chromogenic Enzyme Substrates for Detection of Bacterial Glycosidases and Their Applications in Diagnostic Microbiology. Molecules, 23(9), 2337. Available at: [Link]

- Khan, M. I. H., & Akle, P. (1984). Molar Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1).

-

Jordan, D. B., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. MDPI. Available at: [Link]

-

Perry, J. D., et al. (2018). The Synthesis of Novel Chromogenic Enzyme Substrates for Detection of Bacterial Glycosidases and Their Applications in Diagnostic Microbiology. PubMed. Available at: [Link]

-

Hu, R., et al. (2018). A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity. PubMed Central. Available at: [Link]

-

Michelin, M., et al. (2010). Xylanase and β-xylosidase from Penicillium janczewskii: Purification, characterization and hydrolysis of substrates. ResearchGate. Available at: [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-xylopyranoside. Available at: [Link]

-

Shapiro, A. B. (2016). How to measure extinction coefficient of para nitrophenyl acetate. ResearchGate. Available at: [Link]

-

Shanthi, S., et al. (2016). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing. Available at: [Link]

Sources

- 1. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Measurement for Xylan 1,4-Beta-Xylosidase [creative-enzymes.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2001-96-9, 4-Nitrophenyl beta-D-xylopyranoside; PNPX, CAS: 2001-96-9 [chemsynlab.com]

- 6. Glycosynth - p-Nitrophenyl beta-D-xylopyranoside [glycosynth.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neb.com [neb.com]

- 11. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Use of 2-Nitrophenyl-β-D-xylopyranoside for High-Throughput Enzyme Assays

Abstract

This comprehensive guide details the efficient preparation of 2-Nitrophenyl-β-D-xylopyranoside via the deacetylation of its per-O-acetylated precursor, 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside. We provide a robust, step-by-step protocol for the Zemplén deacetylation, a classic and highly effective method for removing acetyl protecting groups from carbohydrates.[1][2] Furthermore, this document outlines a validated protocol for the utilization of the purified 2-Nitrophenyl-β-D-xylopyranoside as a chromogenic substrate in enzyme assays, particularly for the kinetic characterization of β-xylosidases and other glycoside hydrolases.[3][4] The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable method for generating a key enzymatic tool and its subsequent application in biochemical screening and characterization.

Introduction: The Significance of Chromogenic Glycoside Substrates

The study of glycoside hydrolases, such as xylanases and β-xylosidases, is fundamental to numerous biological and industrial processes, from biofuel development to drug discovery.[5] A cornerstone of this research is the availability of sensitive and reliable enzyme assays. Chromogenic substrates, like 2-Nitrophenyl-β-D-xylopyranoside (oNPX), are invaluable tools in this context.[4][6] These molecules are designed to be colorless until acted upon by a specific enzyme. The enzymatic cleavage of the glycosidic bond releases a chromophore, in this case, 2-nitrophenol (or the more commonly used 4-nitrophenol), which imparts a distinct color to the solution that can be accurately quantified using spectrophotometry.[3][5]

The synthesis of such substrates often involves the use of protecting groups, like acetyl esters, to facilitate specific chemical transformations.[1] The final and critical step in preparing the active substrate is the complete removal of these protecting groups. This application note focuses on the deacetylation of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside, providing a field-proven protocol that ensures high yield and purity of the final product, ready for use in sensitive enzymatic assays.

Part I: Deacetylation via the Zemplén Method

The Zemplén deacetylation is a widely used transesterification reaction for the removal of O-acetyl groups from carbohydrates.[2] It employs a catalytic amount of sodium methoxide in methanol, offering a mild and efficient deprotection strategy that preserves the integrity of the glycosidic linkage.[1][7]

Mechanism of Action

The reaction is initiated by the methoxide ion (CH₃O⁻), a strong nucleophile, which attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, leading to the formation of methyl acetate and the deprotected hydroxyl group on the xylopyranoside. The catalytic nature of the reaction stems from the regeneration of the methoxide ion.

Experimental Workflow: Deacetylation

Figure 1: Workflow for the deacetylation of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside.

Detailed Protocol: Deacetylation

Materials:

-

2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M)[8]

-

Ion-exchange resin (H⁺ form, e.g., Amberlite IR-120)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Appropriate solvents for TLC and column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

-

Dissolution: Dissolve 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar. An inert atmosphere (Argon or Nitrogen) is recommended to prevent the introduction of moisture.

-

Initiation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution (approximately 0.1 equivalents) dropwise while stirring.

-

Causality Insight: A catalytic amount is sufficient because the methoxide ion is regenerated in the transesterification process.[2] Using a stoichiometric amount is unnecessary and can lead to side reactions. Cooling to 0°C helps to control the initial exothermic reaction.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the deacetylation by TLC. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.

-

Neutralization: Once the starting material is consumed, add the H⁺ form of the ion-exchange resin to the reaction mixture. Stir until the pH of the solution becomes neutral (check with pH paper).

-

Filtration and Concentration: Filter the resin through a cotton plug or a fritted glass funnel and wash it thoroughly with methanol. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system to afford the pure 2-Nitrophenyl-β-D-xylopyranoside.

Characterization of the Product

The identity and purity of the synthesized 2-Nitrophenyl-β-D-xylopyranoside should be confirmed using standard analytical techniques.

| Analytical Method | Expected Outcome |

| TLC | A single spot with a lower Rf than the starting material. |

| ¹H NMR | Disappearance of acetyl proton signals (around 2.0-2.2 ppm) and appearance of hydroxyl proton signals. Characteristic aromatic and anomeric proton signals should be present. |

| ¹³C NMR | Absence of acetyl carbonyl carbons (around 170 ppm) and methyl carbons (around 21 ppm). |

| Mass Spectrometry | Observation of the correct molecular ion peak for C₁₁H₁₃NO₇ (M.W. 271.22 g/mol ).[9][10] |

| Melting Point | Consistent with literature values (approx. 171-175 °C).[11] |

Part II: Application in Enzyme Assays

The purified 2-Nitrophenyl-β-D-xylopyranoside serves as an excellent substrate for assaying β-xylosidase activity. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 2-nitrophenol, which is a yellow chromophore under alkaline conditions. The rate of 2-nitrophenol formation is directly proportional to the enzyme activity and can be monitored spectrophotometrically at approximately 400-420 nm.[3][5]

Principle of the Chromogenic Assay

Figure 2: Principle of the chromogenic β-xylosidase assay.

Detailed Protocol: Enzyme Activity Assay

Materials:

-

Purified 2-Nitrophenyl-β-D-xylopyranoside (oNPX)

-

Enzyme solution (e.g., purified β-xylosidase or a crude extract)

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)[3]

-

Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare Substrate Stock: Prepare a stock solution of oNPX in the assay buffer. The final concentration in the assay will typically be in the range of 1-10 mM.

-

Assay Setup: In a 96-well microplate, set up the reactions as described in the table below. It is crucial to include appropriate controls.

| Component | Test Sample (µL) | Substrate Blank (µL) | Enzyme Blank (µL) |

| Assay Buffer | 130 | 140 | 150 |

| Enzyme Solution | 20 | 0 | 20 |

| Substrate (oNPX) | 50 | 50 | 0 |

| Total Volume | 200 | 190 | 170 |

-

Initiate Reaction: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding the substrate to the wells containing the enzyme and buffer.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 50 µL of the stop solution to each well. The solution should turn yellow in the presence of 2-nitrophenol.

-

Causality Insight: The basic stop solution deprotonates the hydroxyl group of 2-nitrophenol, forming the 2-nitrophenolate ion, which is intensely colored and absorbs strongly at ~405 nm. This also denatures the enzyme, effectively stopping the reaction.

-

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Correct the absorbance of the test samples by subtracting the absorbance of both the substrate and enzyme blanks.

-

Calculate the concentration of 2-nitrophenol released using a standard curve prepared with known concentrations of 2-nitrophenol.

-

Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmole of 2-nitrophenol per minute under the specified assay conditions.

-

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the deacetylation of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside and its subsequent use as a chromogenic substrate for enzyme assays. The Zemplén deacetylation method is a reliable and efficient way to prepare the high-purity substrate required for sensitive and reproducible kinetic studies. The detailed enzyme assay protocol enables researchers to accurately quantify the activity of β-xylosidases and related enzymes, facilitating advancements in enzymology, drug discovery, and biotechnology.

References

-

Imamura, A. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available at: [Link]

-

Biely, P., et al. (1986). Soluble chromogenic substrates for the assay of endo-1,4-beta-xylanases and endo-1,4-beta-glucanases. Analytical Biochemistry, 155(1), 29-35. Available at: [Link]

-

Dekker, R. F. (2014). A Comparison of Plate Assay Methods for Detecting Extracellular Cellulase and Xylanase Activity. Journal of Microbiological Methods, 101, 33-42. Available at: [Link]

-

Takeo, K., et al. (1995). Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)- D-xylo-oligosaccharides of dp 2-4. Carbohydrate Research, 277(2), 231-44. Available at: [Link]

-

Megazyme. (2021). What chromogenic substrate do you recommend to use in petri dish plates for detection of xylanase activity, and what is the principle of the method?. Available at: [Link]

-

Kasprzak, A. A., et al. (2014). A Comparison of Plate Assay Methods for Detecting Extracellular Cellulase and Xylanase Activity. Journal of Microbiological Methods, 101, 33-42. Available at: [Link]

-

Chao, C. S., et al. (2007). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 73(13), 4349–4352. Available at: [Link]

-

Biely, P., et al. (2007). A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases. Journal of Biotechnology, 128(4), 854-61. Available at: [Link]

-

Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. r/Chempros. Available at: [Link]

-

Megazyme. Xylanase Assay Kit XylX6 Method. Available at: [Link]

-

PubChem. 4-Nitrophenyl beta-D-xylopyranoside. Available at: [Link]

-

ResearchGate. (2007). A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases. Available at: [Link]

-

PubMed. De- O-acetylation using sodium methoxide. Available at: [Link]

-

ResearchGate. (2019). Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone. Available at: [Link]

-

Chemistry Online. (2023). Zemplén deacetylation. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

NCBI. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. Available at: [Link]

-

PubMed. Action of xylan deacetylating enzymes on monoacetyl derivatives of 4-nitrophenyl glycosides of β-D-xylopyranose and α-L-arabinofuranose. Available at: [Link]

-

Glycosynth. o-Nitrophenyl beta-D-xylopyranoside. Available at: [Link]

-

ResearchGate. (2025). A short synthesis of p-nitrophenyl α-D-xylofuranoside and β-D-arabinofuranoside employing a Mitsunobu glycosylation. Available at: [Link]

-

MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Available at: [Link]

-

NIH. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Available at: [Link]

-

ResearchGate. (2004). Enzyme-coupled assay of acetylxylan esterases on monoacetylated 4-nitrophenyl β-D-xylopyranosides. Available at: [Link]

-

PubMed. Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl). Available at: [Link]

-

NIH. (2018). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. Available at: [Link]

Sources

- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2001-96-9, 4-Nitrophenyl beta-D-xylopyranoside; PNPX, CAS: 2001-96-9 [chemsynlab.com]

- 6. Glycosynth - o-Nitrophenyl beta-D-xylopyranoside [glycosynth.co.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 445881000 [thermofisher.com]

- 9. scbt.com [scbt.com]

- 10. agscientific.com [agscientific.com]

- 11. 2-Nitrophenyl beta-D-Xylopyranoside | 10238-27-4 | TCI AMERICA [tcichemicals.com]

Application Note & Protocol: Efficient Deacetylation of 2-Nitrophenyl-β-D-xylopyranoside Triacetate

Abstract

This document provides a comprehensive guide for the preparation of 2-Nitrophenyl-β-D-xylopyranoside from its peracetylated precursor, 2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside. 2-Nitrophenyl-β-D-xylopyranoside is a crucial chromogenic substrate for the detection and characterization of β-xylosidase activity, an enzyme implicated in various biological processes and industrial applications.[1][][3] The protocol herein details the widely adopted Zemplén deacetylation method, a robust and efficient procedure for removing acetyl protecting groups from carbohydrates under mild, basic conditions.[4][5][6] This application note is intended for researchers, scientists, and professionals in drug development and biochemical research who require a reliable method for synthesizing this important biochemical reagent.[1][7]

Introduction and Scientific Rationale

1.1. Significance of 2-Nitrophenyl-β-D-xylopyranoside

2-Nitrophenyl-β-D-xylopyranoside (oNPX) is a synthetic glycoside that serves as a valuable tool in glycobiology and enzymology.[7][8][9] Its primary application lies in the colorimetric assay of β-D-xylosidase enzymes.[3] Upon enzymatic hydrolysis, the colorless oNPX is cleaved to release xylose and 2-nitrophenol (or its phenolate form under basic conditions), which is a yellow-colored compound. The intensity of the yellow color is directly proportional to the amount of 2-nitrophenol released and can be quantified spectrophotometrically, allowing for the sensitive detection and kinetic analysis of β-xylosidase activity.[10] This makes oNPX indispensable for screening enzyme inhibitors, studying enzyme mechanisms, and quantifying enzyme presence in various biological samples.[1][]

1.2. The Role of Acetyl Protecting Groups in Synthesis

In carbohydrate chemistry, hydroxyl groups are often protected to prevent unwanted side reactions during synthetic transformations. Acetyl groups are among the most common and versatile protecting groups for this purpose due to their ease of introduction and subsequent removal.[4] The synthesis of glycosides like oNPX often involves the use of a peracetylated sugar donor to control stereochemistry and improve solubility in organic solvents. The final step in such a synthesis is the global deprotection of these acetyl groups to yield the desired product.

1.3. Zemplén Deacetylation: A Method of Choice

The Zemplén deacetylation is a classic and highly effective method for the removal of O-acetyl groups from carbohydrates.[6] The reaction is typically carried out using a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol at room temperature.[4][6] This method offers several advantages:

-

Mild Conditions: The reaction proceeds smoothly at room temperature, preserving other sensitive functional groups.

-

Catalytic Base: Only a catalytic amount of base is required, which simplifies the work-up procedure.[6]

-

High Yield: The reaction generally proceeds to completion, providing near-quantitative yields of the deprotected product.[6]

-

Clean Reaction: The primary byproduct is methyl acetate, which is volatile and easily removed.

The reaction proceeds via a transesterification mechanism where the methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl group.[11][12] This process is repeated for all acetyl groups on the sugar, regenerating the methoxide catalyst in the process.

Chemical Reaction and Mechanism

The overall reaction for the deacetylation of 2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside is as follows:

Figure 1. Overall reaction for the Zemplén deacetylation of 2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside.

Figure 1. Overall reaction for the Zemplén deacetylation of 2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside.

The mechanism of the Zemplén deacetylation involves the nucleophilic attack of the methoxide ion on the acetyl carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to regenerate the hydroxyl group on the sugar and form methyl acetate. The methoxide catalyst is regenerated in the process, allowing the cycle to continue until all acetyl groups are removed.

Diagram 1. Mechanism of Zemplén Deacetylation.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the deacetylation of 2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside.

3.1. Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside | ≥98% | e.g., Sigma-Aldrich | Starting material. |

| Methanol (MeOH), Anhydrous | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use of anhydrous solvent is recommended for optimal results.[11] |

| Sodium Methoxide (NaOMe) | 0.5 M solution in MeOH | e.g., Sigma-Aldrich | Handle with care, corrosive and moisture-sensitive.[13][14][15][16] |

| Dowex® 50WX8 resin (H+ form) or Amberlite® IR120 (H+ form) | 100-200 mesh | e.g., Sigma-Aldrich | For neutralization. |

| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific | For extraction (if necessary). |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For TLC and column chromatography. |

| Hexanes | ACS Grade | e.g., Fisher Scientific | For TLC and column chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | e.g., SiliCycle | For column chromatography. |

| TLC plates | Silica gel 60 F254 | e.g., Millipore | For reaction monitoring. |

3.2. Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Argon or Nitrogen gas inlet

-

Syringes and needles

-

TLC chambers and UV lamp (254 nm)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Chromatography column

-

Standard laboratory glassware

3.3. Safety Precautions

-

Sodium Methoxide: Sodium methoxide is a corrosive, flammable, and moisture-sensitive reagent.[13][17] It can cause severe burns upon contact with skin and eyes.[14][15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18] Keep away from water and sources of ignition.[13][16]

-

Solvents: Methanol, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Handle these solvents in a fume hood and avoid inhalation of vapors.

3.4. Step-by-Step Procedure

Diagram 2. Experimental Workflow for Deacetylation.

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (approximately 5-10 mL per mmol of substrate) under an inert atmosphere of argon or nitrogen.[4]

-

-

Reaction Initiation:

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, add a catalytic amount of 0.5 M sodium methoxide in methanol (typically 0.1 eq) dropwise via syringe.[4] A slight yellow color may appear.

-

-

Reaction Monitoring:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][19][20][21][22]

-

TLC System: A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 1:1 or 1:2 v/v). The product will be significantly more polar than the starting material, resulting in a much lower Rf value.

-

Spotting: On a TLC plate, spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM).[19][21]

-

Visualization: Visualize the spots under a UV lamp at 254 nm. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane. This typically takes 1-4 hours.

-

-

-

Quenching and Neutralization:

-

Once the reaction is complete, add an acidic ion-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120, H+ form) to the reaction mixture in small portions until the pH of the solution becomes neutral (check with pH paper).[4] This step removes the sodium ions.

-

Stir the mixture for an additional 15-20 minutes.

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite® or a cotton plug in a funnel to remove the resin.[4]

-

Wash the resin thoroughly with methanol.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is often pure enough for many applications. However, if necessary, purify the residue by silica gel column chromatography.

-

Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used. The highly polar product will require a more polar solvent system to elute.

-

-

Product Characterization:

-

The final product, 2-Nitrophenyl-β-D-xylopyranoside, should be a pale yellow solid.[1]

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the acetyl proton signals in the ¹H NMR spectrum is a clear indicator of a successful reaction.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Inactive catalyst (decomposed by moisture/CO₂)[17]- Insufficient catalyst- Non-anhydrous methanol[11] | - Use a fresh bottle of NaOMe solution.- Add a small additional amount of NaOMe.- Ensure the use of anhydrous methanol. |

| Streaking on TLC Plate | - Sample too concentrated- Presence of salts | - Dilute the sample before spotting.- Ensure complete neutralization with the ion-exchange resin. |

| Low Yield | - Product loss during work-up or purification | - Be meticulous during filtration and transfers.- Use an appropriate amount of silica gel and carefully select the eluent for chromatography to avoid co-elution with impurities. |

| Product is an oil/gum | - Residual solvent- Presence of impurities | - Dry the product under high vacuum for an extended period.- Re-purify by column chromatography or recrystallization if a suitable solvent system can be found. |

Conclusion

The Zemplén deacetylation protocol described herein provides a reliable and efficient method for the preparation of 2-Nitrophenyl-β-D-xylopyranoside from its acetylated precursor. The mild reaction conditions, simple work-up, and typically high yields make this the preferred method for this transformation in a research setting. Adherence to the safety precautions, especially when handling sodium methoxide, is paramount for a safe and successful synthesis. The resulting high-purity product is suitable for a wide range of applications in biochemistry and drug discovery, particularly in the study of glycosidase enzymes.[1]

References

-

De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). NCBI. [Link]

-

Material Safety Data Sheet Sodium Methoxide (Powder). Alkali Metals Limited. [Link]

-

Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)- D-xylo-oligosaccharides of dp 2-4. Carbohydrate Research. [Link]

-

SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS. Loba Chemie. [Link]

-

Green Chemistry. RSC Publishing. [Link]

-

Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. Reddit. [Link]

-

Mechanism of Sodium Methoxide. [Link]

-

Zemplén deacetylation. Chemistry Online. [Link]

-

Removal of acetyl groups under Zemplén conditions. NCBI Bookshelf. [Link]

-

Action of xylan deacetylating enzymes on monoacetyl derivatives of 4-nitrophenyl glycosides of β-D-xylopyranose and α-L-arabinofuranose. PubMed. [Link]

-

How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]

-

Monitoring Reactions by TLC. Washington State University. [Link]

-

Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

-

2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

-

2-Nitrophenyl b-D-xylopyranoside. Traxal Technologies. [Link]

-

Sodium methoxide. Wikipedia. [Link]

-

Monitoring Chemical Reactions: Process & Example. Study.com. [Link]

-

o-Nitrophenyl beta-D-xylopyranoside. Glycosynth. [Link]

-

Enzyme-coupled assay of acetylxylan esterases on monoacetylated 4-nitrophenyl β-D-xylopyranosides. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. agscientific.com [agscientific.com]

- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)- D-xylo-oligosaccharides of dp 2-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. traxtal.com [traxtal.com]

- 10. 2001-96-9, 4-Nitrophenyl beta-D-xylopyranoside; PNPX, CAS: 2001-96-9 [chemsynlab.com]

- 11. reddit.com [reddit.com]

- 12. Mechanism of Sodium Methoxide [sodium-methoxide.net]

- 13. alkalimetals.com [alkalimetals.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. actylislab.com [actylislab.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Sodium methoxide - Wikipedia [en.wikipedia.org]

- 18. lobachemie.com [lobachemie.com]

- 19. How To [chem.rochester.edu]

- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Monitoring Chemical Reactions: Process & Example - Video | Study.com [study.com]

Application Note and Protocol: Utilizing 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside in Biochemical Assays

Introduction

This technical guide provides a comprehensive overview of the solubility characteristics and practical applications of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside for researchers, scientists, and drug development professionals. This acetylated xylopyranoside serves as a stable precursor to the chromogenic substrate, 2-nitrophenyl-β-D-xylopyranoside (oNPX), which is instrumental in the colorimetric assay of β-xylosidase activity. Due to the presence of acetyl protecting groups, the solubility profile of the acetylated compound differs significantly from its active, deacetylated form. This document will detail the principles behind its use, protocols for solubilization, deprotection, and its final application in enzyme assays.

Scientific Principles: Understanding the Role of Acetylation

The three acetyl groups on the xylose sugar moiety of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside fundamentally alter its chemical properties. These bulky, nonpolar acetyl groups significantly reduce the molecule's ability to form hydrogen bonds with water, thereby decreasing its aqueous solubility. Conversely, they enhance its solubility in organic solvents.[1][2][3] This characteristic is advantageous for long-term storage and for preparing concentrated stock solutions in a non-aqueous solvent, which can help prevent microbial contamination.

However, for use in most biological assays, particularly those involving enzymes like β-xylosidase, the acetyl groups must be removed. The enzyme's active site recognizes the specific stereochemistry of the xylopyranoside, and the acetyl groups would sterically hinder proper binding and subsequent hydrolysis. Therefore, a deacetylation step is mandatory to generate the active chromogenic substrate, 2-nitrophenyl-β-D-xylopyranoside. Upon enzymatic cleavage of the glycosidic bond by β-xylosidase, the liberated 2-nitrophenolate anion imparts a yellow color to the solution under alkaline conditions, which can be quantified spectrophotometrically.

Solubility Profile and Stock Solution Preparation

A critical aspect of working with 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside is its limited solubility in aqueous buffers. The acetyl groups render the molecule hydrophobic, making direct dissolution in assay buffers challenging. In contrast, its deacetylated counterpart, p-nitrophenyl-β-D-xylopyranoside, exhibits good solubility in water (40 mg/mL).[4]

For the acetylated compound, a stock solution should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) and methanol are excellent choices due to their ability to dissolve a wide range of organic molecules and their miscibility with aqueous solutions.[1][2]

Table 1: Recommended Solvents for Stock Solution Preparation

| Solvent | Rationale for Use |

| Dimethyl Sulfoxide (DMSO) | High solubilizing power for a broad range of compounds. Miscible with water. |

| Methanol | Good solvent for acetylated glycosides and is also a reagent in the deacetylation protocol. |

Protocol 1: Preparation of a Concentrated Stock Solution of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside

-

Weighing: Accurately weigh a desired amount of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside in a sterile microcentrifuge tube or glass vial.

-

Solvent Addition: Add a precise volume of high-purity DMSO or methanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Dissolution: Vortex or gently sonicate the mixture until the compound is completely dissolved.

-

Storage: Store the stock solution at -20°C in a tightly sealed container to prevent evaporation and moisture absorption. Under these conditions, the stock solution is stable for several months.

Deacetylation to the Active Chromogenic Substrate

To generate the active substrate for β-xylosidase assays, the acetyl groups must be removed. The Zemplén deacetylation is a classic and highly effective method for this purpose, utilizing a catalytic amount of sodium methoxide in methanol.[5][6] This reaction is a transesterification where the acetyl groups are transferred from the sugar to methanol, forming methyl acetate.

Figure 1: Experimental workflow from stock solution to enzyme assay.

Protocol 2: Zemplén Deacetylation of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside

-

Reaction Setup: In a clean glass vial, add your stock solution of 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside in methanol. If your stock is in DMSO, dilute it with a sufficient volume of dry methanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) solution in methanol (e.g., a small drop of a 0.5 M solution).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar deacetylated product. The reaction is typically complete within 1-2 hours.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding a small amount of a weak acid, such as acetic acid, or by adding a protonated ion-exchange resin until the pH is neutral.[5]

-

Solvent Removal (Optional): If a pure, solid deacetylated substrate is required, the methanol can be removed under reduced pressure. However, for immediate use in assays, the neutralized methanolic solution can be directly used to prepare the working substrate solution in the desired assay buffer.

β-Xylosidase Assay Protocol

The deacetylated 2-nitrophenyl-β-D-xylopyranoside is a chromogenic substrate for β-xylosidase. The assay measures the release of 2-nitrophenol upon enzymatic hydrolysis.

Assay Buffer Selection

The choice of assay buffer is critical for optimal enzyme activity. β-xylosidases from different sources have varying optimal pH ranges. Generally, a slightly acidic to neutral pH is favored.

Table 2: Common Assay Buffers for β-Xylosidase

| Buffer System | Typical pH Range | Common Concentration |

| Citrate Buffer | 3.0 - 6.2 | 50 mM |

| Phosphate Buffer | 6.0 - 8.0 | 50 mM |

| McIlvaine Buffer (Citrate-Phosphate) | 3.0 - 8.0 | 100 mM citric acid, 200 mM Na₂HPO₄ |

Protocol 3: Microplate-Based β-Xylosidase Assay

-

Prepare Working Substrate Solution: Dilute the deacetylated 2-nitrophenyl-β-D-xylopyranoside solution (from Protocol 2) in the chosen assay buffer to the desired final concentration (typically in the range of 1-5 mM).

-

Set up Assay Plate: In a 96-well microplate, add the following to each well:

-

Sample Wells: A specific volume of your enzyme sample (e.g., 20 µL).

-

Blank Wells: The same volume of buffer or a heat-inactivated enzyme sample.

-

-

Initiate Reaction: Add the working substrate solution to all wells to start the reaction (e.g., 180 µL).

-

Incubation: Incubate the plate at the optimal temperature for your β-xylosidase (e.g., 37°C or 50°C) for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate (Na₂CO₃), to each well (e.g., 100 µL). This will also develop the yellow color of the 2-nitrophenolate ion.

-

Measure Absorbance: Read the absorbance of each well at a wavelength between 405 and 420 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from the sample wells. The concentration of released 2-nitrophenol can be calculated using a standard curve prepared with known concentrations of 2-nitrophenol.

Figure 2: Step-by-step protocol for the β-xylosidase assay.

Conclusion

2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside is a valuable precursor for the preparation of the chromogenic substrate used in β-xylosidase assays. Understanding its solubility characteristics and the necessity of a deacetylation step is crucial for its successful application. By following the detailed protocols provided in this guide, researchers can effectively prepare and utilize this compound for the accurate and reliable measurement of β-xylosidase activity in a variety of research and development settings.

References

-

GlycoPODv2. (2021). De-O-acetylation using sodium methoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Lund, H., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

ResearchGate. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 3. researchgate.net [researchgate.net]

- 4. p -Nitrophenyl-b-D-xylopyranoside [sigmaaldrich.com]

- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

optimal pH and temperature for beta-xylosidase assay with nitrophenyl substrates

Application Notes & Protocols

Topic: Optimal pH and Temperature for Beta-Xylosidase Assay with Nitrophenyl Substrates For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Beta-Xylosidase Activity with Chromogenic Precision

Beta-D-xylosidases (EC 3.2.1.37) are critical glycoside hydrolase enzymes that catalyze the final step in the complete breakdown of xylan, a major component of hemicellulose.[1] They achieve this by hydrolyzing short xylo-oligosaccharides from the non-reducing end to release xylose monomers. The study of these enzymes is pivotal in biofuels, food technology, and pulp and paper industries.

A robust and reliable method for quantifying β-xylosidase activity is essential for enzyme characterization, inhibitor screening, and process optimization. The most common and straightforward method employs chromogenic substrates, such as p-nitrophenyl-β-D-xylopyranoside (pNPX). In this assay, the β-xylosidase cleaves the glycosidic bond in pNPX, releasing xylose and p-nitrophenol (pNP).[2] Under alkaline conditions, pNP is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color that can be quantified spectrophotometrically at approximately 405-410 nm.[3][4]

The catalytic activity of any enzyme is profoundly influenced by its chemical environment, primarily pH and temperature. Determining the optimal conditions for these two parameters is the first and most crucial step in developing a valid and reproducible assay. This guide provides a comprehensive framework and detailed protocols for establishing the optimal pH and temperature for your specific β-xylosidase using nitrophenyl substrates.

The Science Behind Optimization

Why pH Matters

The pH of the reaction buffer directly influences the ionization state of amino acid residues within the enzyme's active site. For catalysis to occur efficiently, these residues must be in the correct protonation state to participate in substrate binding and the catalytic mechanism. An inappropriate pH can lead to reduced activity or even irreversible denaturation. The optimal pH for β-xylosidases is highly dependent on their microbial source, with fungal enzymes often preferring acidic conditions (pH 3.0-6.0) and others functioning optimally in neutral environments.[3][5]

The Dual Role of Temperature

Temperature impacts enzyme kinetics in two ways. Initially, increasing the temperature raises the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher reaction rate, up to a certain point known as the optimal temperature. Beyond this optimum, the thermal energy becomes disruptive, breaking the weak non-covalent bonds that maintain the enzyme's three-dimensional structure. This process, known as thermal denaturation, leads to a rapid and often irreversible loss of activity. Therefore, both the optimal temperature for activity and the enzyme's thermal stability are critical parameters to define.[6][7]

Visualizing the Assay Principle and Workflow

The following diagrams illustrate the core reaction and the experimental workflows for pH and temperature optimization.

Caption: Enzymatic hydrolysis of pNPX by β-xylosidase.

Caption: Workflow for determining the optimal pH.

Caption: Workflow for determining the optimal temperature.

Comparative Enzyme Characteristics

The optimal conditions for β-xylosidases can vary substantially. The following table summarizes the characteristics of enzymes from several different microbial sources, providing a useful reference range for your experiments.

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Penicillium piceum | 4.0 | 70 | [3] |

| Aspergillus awamori | ~5.0 | 35-55 | [6] |

| Unnamed (from Corncob) | 5.5 | 50 | [2] |

| Geobacillus sp. WSUCF1 | 6.5 | 70 | [7] |

| Pseudozyma hubeiensis | 4.5 | 60 | [4] |

| Thermoanaerobacterium sp. | 6.0 | 65 | [1][8] |

| Unnamed (from Compost) | 6.0 | 50 | [9] |

Protocols for Assay Optimization

PART 1: Materials and Reagent Preparation

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.

-

Thermostatic water bath or incubator.

-

Calibrated pH meter.

-

Vortex mixer.

-

Micropipettes and sterile tips.

-

Test tubes or 96-well microplates.

Reagents:

-

β-Xylosidase Enzyme: Purified or partially purified enzyme solution of unknown activity.

-

Substrate (pNPX): p-Nitrophenyl-β-D-xylopyranoside (CAS 2001-96-9).

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

p-Nitrophenol (pNP) Standard: For creating a standard curve.

-

Buffer Systems (50-100 mM): A series of buffers is required to cover a broad pH range. Prepare each buffer and adjust the pH carefully at the intended assay temperature.

Stock Solutions:

-

pNPX Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of pNPX in a small amount of water or buffer. It is soluble in water up to 40 mg/mL. Store aliquots frozen at -20°C for up to 6 months.[10]

-

Stop Solution (1 M Na₂CO₃): Dissolve 10.6 g of anhydrous sodium carbonate in deionized water to a final volume of 100 mL. Store at room temperature.

-

pNP Standard Stock (e.g., 1 mM): Prepare a stock solution of pNP in your assay buffer. Use this to generate a standard curve.

PART 2: Protocol for Optimal pH Determination

Rationale: This experiment measures enzyme activity across a range of pH values while keeping the temperature constant to identify the pH at which the enzyme is most active.

-

Setup: Label a series of test tubes in triplicate for each pH value to be tested (e.g., 3.0, 3.5, 4.0, ... 9.0). Also, prepare a "blank" tube for each pH containing buffer and substrate but no enzyme.

-

Reaction Mixture Preparation: In each tube, add the components in the following order:

-

800 µL of the appropriate 50 mM Buffer.

-

100 µL of 10 mM pNPX Stock Solution (for a final concentration of 1 mM).

-

-

Pre-incubation: Place all tubes in a water bath set to a constant temperature (e.g., 50°C) for 5 minutes to allow the reaction mixture to reach thermal equilibrium.

-

Initiate Reaction: Add 100 µL of your diluted enzyme solution to each tube (except the blanks). For blanks, add 100 µL of buffer. Vortex briefly to mix.

-

Incubation: Incubate the reactions for a fixed period (e.g., 10-30 minutes).[2][3] The time should be chosen to ensure the reaction is in the linear range (product formation is proportional to time).

-

Stop Reaction: Terminate the reaction by adding 1.0 mL of 1 M Na₂CO₃ Stop Solution to each tube. This will stop the enzyme and develop the yellow color.[2]

-

Measurement: Measure the absorbance of each solution at 410 nm against a water or buffer blank.

-

Data Analysis:

-

Subtract the absorbance of the corresponding enzyme-free blank from each sample reading.

-

Determine the pH that yields the highest absorbance. This is the optimal pH.

-

Calculate relative activity for each pH by dividing the absorbance at that pH by the highest absorbance and multiplying by 100.

-

Plot Relative Activity (%) versus pH.

-

PART 3: Protocol for Optimal Temperature Determination

Rationale: Using the optimal pH identified above, this protocol assesses enzyme activity across a temperature gradient to find the temperature that yields the maximum reaction rate.

-

Setup: Prepare reaction mixtures in a set of tubes in triplicate for each temperature to be tested (e.g., 30, 40, 50, 60, 70, 80°C).

-

Reaction Mixture Preparation: Prepare a master mix of the buffer at the optimal pH and the pNPX substrate. For each reaction, you will need:

-

800 µL of optimal pH Buffer.

-

100 µL of 10 mM pNPX Stock Solution.

-

-

Pre-incubation: Aliquot 900 µL of the master mix into each tube. Place the tubes in water baths or incubators set to their respective target temperatures for 5-10 minutes. Also, place an aliquot of your enzyme solution at each temperature to equilibrate.

-

Initiate Reaction: Add 100 µL of the temperature-equilibrated enzyme solution to each tube. Vortex briefly.

-

Incubation: Incubate for the same fixed time used in the pH optimization assay (e.g., 10-30 minutes).

-

Stop Reaction: Remove the tubes and immediately add 1.0 mL of 1 M Na₂CO₃ Stop Solution. It is crucial to stop all reactions at the same time point.

-

Measurement: Allow tubes to cool to room temperature, then measure the absorbance at 410 nm.

-

Data Analysis:

-

Determine the temperature that yields the highest absorbance. This is the optimal temperature.

-

Calculate and plot Relative Activity (%) versus Temperature.

-

PART 4: Standard Assay Protocol and Activity Calculation

Rationale: Once the optimal pH and temperature are known, a standard protocol can be established to measure β-xylosidase activity reproducibly. To quantify this activity, a standard curve is required.

A. p-Nitrophenol (pNP) Standard Curve

-

Prepare a series of dilutions of the pNP standard stock in the optimal assay buffer to cover a range of concentrations (e.g., 0, 10, 20, 50, 100, 150 µM).

-

In separate tubes, take 1.0 mL of each pNP dilution.

-

Add 1.0 mL of 1 M Na₂CO₃ Stop Solution to each tube.

-

Measure the absorbance at 410 nm.

-

Plot Absorbance versus pNP concentration (µmol). The slope of this line is the molar extinction coefficient under your specific assay conditions.

B. Standard Assay

-

Reaction Setup: In a tube, combine 800 µL of the optimal buffer and 100 µL of 10 mM pNPX.

-